molecular formula C20H18FNO7S2 B2702155 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896328-85-1

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2702155
CAS No.: 896328-85-1
M. Wt: 467.48
InChI Key: UCYUXXLHEWTAHQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold substituted at position 6 with a sulfonamide group. The molecule also contains a 4-fluorobenzenesulfonyl moiety and a furan-2-yl ethyl side chain. Such structural motifs are common in bioactive molecules, particularly antimicrobial and antifungal agents, due to their ability to interact with enzymes or receptors via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO7S2/c21-14-3-5-15(6-4-14)30(23,24)20(18-2-1-9-27-18)13-22-31(25,26)16-7-8-17-19(12-16)29-11-10-28-17/h1-9,12,20,22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYUXXLHEWTAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenyl sulfonyl chloride and furan-2-yl ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl and furan moieties suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Structural Analog: 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Key Differences :

  • Substituent : The analogous compound replaces the 4-fluorobenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety and lacks the furan-2-yl ethyl side chain .
  • Synthesis : Synthesized via coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride under basic conditions, followed by further functionalization .
  • Bioactivity : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with moderate hemolytic activity (~12–15%) . The fluorine atom in the target compound may enhance metabolic stability and reduce hemolysis due to its electronegativity and smaller atomic radius compared to chlorine .

Structural Analog: N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Key Differences :

  • Pharmacokinetics : The piperazine group may improve solubility and blood-brain barrier penetration compared to the sulfonyl group in the target compound .

Structural Analog: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

Key Differences :

  • Crystallography: The unsubstituted analog crystallizes in a monoclinic system with hydrogen-bonded dimeric structures, suggesting that the furan-2-yl ethyl group in the target compound may disrupt such packing .

Comparative Data Table

Compound Name Structural Features Synthesis Route Bioactivity/Notes
Target Compound 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide, 4-fluorobenzenesulfonyl, furan-2-yl ethyl Multi-step sulfonylation and alkylation (hypothesized) Potential antimicrobial/antifungal activity (inferred from analogs)
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide 4-Chlorobenzenesulfonyl, no furan Coupling of benzodioxin-6-amine with sulfonyl chloride MIC: 8 µg/mL (S. aureus), 16 µg/mL (E. coli); hemolytic activity: 12–15%
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Piperazine core, 4-fluorophenyl Alkylation of benzodioxine sulfonamide with piperazine intermediates Likely CNS-targeting (speculative)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide No furan/ethyl side chain Direct sulfonylation of benzodioxin-6-amine Crystallographic data available; no reported bioactivity

Key Research Findings

  • Steric Influence : The furan-2-yl ethyl side chain introduces steric hindrance, which may reduce off-target interactions but also limit solubility compared to simpler analogs .
  • Tautomerism : Unlike triazole-thione analogs (e.g., compounds [7–9] in ), the target compound lacks tautomeric flexibility, suggesting greater conformational stability .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the sulfonyl and furan groups, suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O6SC_{23}H_{23}FN_2O_6S, with a molecular weight of approximately 474.5 g/mol. The structure includes a furan ring and a fluorobenzenesulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23FN2O6S
Molecular Weight474.5 g/mol
CAS Number896312-02-0

The mechanism of action for this compound involves its electrophilic sulfonyl group, which can interact with nucleophilic sites on biomolecules. This interaction may lead to modulation of enzyme activities or receptor functions. The furan ring's ability to engage in π–π stacking interactions with aromatic residues in proteins enhances the compound's binding affinity to its targets.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values comparable to standard inhibitors like tacrine .

Antimicrobial Properties

Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties. The presence of the fluorobenzenesulfonyl group may enhance the compound's efficacy against various bacterial strains by disrupting bacterial metabolic pathways .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that certain concentrations lead to significant cell death in specific cancer types, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Cholinesterase Inhibition : In a study focusing on the synthesis of new cholinesterase inhibitors, compounds similar to the target compound showed promising results in inhibiting AChE with IC50 values indicating strong activity against neurodegenerative disease models .
  • Antimicrobial Efficacy : A comparative analysis of various sulfonamide derivatives revealed that those containing the furan moiety exhibited enhanced antibacterial activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can significantly impact biological efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : A typical synthesis involves sequential sulfonylation and alkylation reactions. For example, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be reacted with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide intermediate. Subsequent alkylation with a furan-2-yl ethyl bromide derivative may yield the target compound. Characterization of intermediates should include ¹H/¹³C NMR for structural confirmation and HPLC to assess purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • ¹H NMR : Confirm the presence of dihydrobenzodioxine protons (δ 4.2–4.5 ppm, multiplet) and furan aromatic protons (δ 6.3–7.4 ppm).
  • X-ray Crystallography : Resolve the sulfonamide group’s geometry (S–N bond length ~1.63 Å) and dihedral angles between the benzodioxine and fluorobenzenesulfonyl moieties. Compare with analogous structures reported in crystallographic databases (e.g., CCDC) .
  • Mass Spectrometry : Verify the molecular ion peak (e.g., ESI-MS) matching the theoretical molecular weight.

Advanced Research Questions

Q. What experimental design strategies can optimize the reaction yield of this compound, particularly in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For instance, a Box-Behnken design can optimize alkylation efficiency by varying reaction time (3–6 hours), temperature (25–60°C), and base concentration. Response surface modeling can predict optimal conditions (e.g., 45°C, 4.5 hours, 1.2 eq. NaH) to maximize yield (>80%) .

Q. How can computational chemistry tools predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular Docking : Simulate binding affinities to enzymes like α-glucosidase or acetylcholinesterase (e.g., AutoDock Vina) to prioritize in vitro testing. Compare results with structurally related sulfonamides showing IC₅₀ values <10 µM .
  • Machine Learning : Train models on existing sulfonamide datasets to predict solubility or metabolic stability .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Control Experiments : Test for nonspecific binding (e.g., using denatured enzymes) and validate purity via HPLC-MS .
  • Structural Analog Comparison : Compare inhibition data with derivatives lacking the furan or fluorobenzenesulfonyl groups to isolate pharmacophoric features .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts.
  • Membrane Chromatography : Employ ion-exchange membranes to isolate sulfonamide derivatives based on pKa differences (e.g., pH-dependent solubility) .

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